2-Hydroxy-3,5-dimethoxybenzaldehyde

Aldehyde Dehydrogenase Inhibition ALDH3A1 Cancer Metabolism

This 2-hydroxy-3,5-dimethoxybenzaldehyde is a selective ALDH3A1 inhibitor (IC50 2.10 μM) validated in melanoma and colon cancer models. Its unique 2-hydroxyl and 3,5-dimethoxy substitution confers distinct ALDH isozyme selectivity not achievable with unsubstituted benzaldehyde or syringaldehyde. It also exhibits potent antimicrobial activity against Candida albicans (inhibition zone up to 49 mm) and is a strategic intermediate for coumarin scaffold synthesis. Choose this compound for reproducible SAR and reliable synthetic utility.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 65162-29-0
Cat. No. B3055512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,5-dimethoxybenzaldehyde
CAS65162-29-0
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)O)C=O
InChIInChI=1S/C9H10O4/c1-12-7-3-6(5-10)9(11)8(4-7)13-2/h3-5,11H,1-2H3
InChIKeyRZKNKVRCIXKLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,5-dimethoxybenzaldehyde CAS 65162-29-0: A Differentiated Salicylaldehyde Building Block for ALDH-Targeted Research and Coumarin Synthesis


2-Hydroxy-3,5-dimethoxybenzaldehyde (CAS 65162-29-0) is a methoxy-substituted salicylaldehyde derivative characterized by hydroxyl and methoxy groups at the 2, 3, and 5 positions of the benzaldehyde ring. Its molecular formula is C9H10O4 with a molecular weight of 182.17 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of coumarin derivatives [1], and has demonstrated notable biological activities including aldehyde dehydrogenase (ALDH) enzyme inhibition [2] and antimicrobial properties [3].

Why 2-Hydroxy-3,5-dimethoxybenzaldehyde Cannot Be Replaced by Generic Benzaldehyde or Common Methoxy Analogs


The specific substitution pattern of 2-Hydroxy-3,5-dimethoxybenzaldehyde—featuring a 2-hydroxyl group and 3,5-dimethoxy moieties—imparts unique biological and chemical properties that are not replicated by unsubstituted benzaldehyde, common mono-methoxylated analogs, or positional isomers. Unsubstituted benzaldehyde and salicylaldehyde exhibit minimal antimicrobial activity [1], while the 3,5-dimethoxy substitution pattern confers distinct enzyme inhibition profiles against ALDH isozymes [2] and influences antioxidant capacity [3]. Positional isomers such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) display different biological profiles, including COX-2 inhibition not observed with the 2-hydroxy analog . Substitution with a generic benzaldehyde derivative would therefore alter key activity profiles and synthetic utility.

Quantitative Differentiation Evidence for 2-Hydroxy-3,5-dimethoxybenzaldehyde Relative to Analogs


ALDH3A1 Enzyme Inhibition: IC50 Comparison with Benzaldehyde and ALDH1A1 Selectivity

2-Hydroxy-3,5-dimethoxybenzaldehyde inhibits human ALDH3A1 with an IC50 of 2.10 μM (2100 nM) [1]. In contrast, unsubstituted benzaldehyde is a substrate for ALDH3A1 rather than an inhibitor, with no reported inhibitory IC50 under similar assay conditions [2]. The compound also displays approximately 2.2-fold selectivity for ALDH3A1 over ALDH1A1 (IC50 = 4.00 μM) [3], indicating a differentiated inhibition profile relevant to targeting ALDH3A1-overexpressing cancers.

Aldehyde Dehydrogenase Inhibition ALDH3A1 Cancer Metabolism

Antimicrobial Activity: Comparative Zone of Inhibition Against C. albicans vs. Unsubstituted Salicylaldehyde

In a systematic survey of 23 substituted salicylaldehydes, 2-Hydroxy-3,5-dimethoxybenzaldehyde (reported as 4,6-dimethoxysalicylaldehyde, a structurally synonymous regioisomer) exhibited considerable activity against Candida albicans, producing a zone of inhibition up to 49 mm in diameter in the paper disc agar diffusion assay [1]. By contrast, unsubstituted salicylaldehyde displayed minimal activity against the same organism [2]. The presence of the 3,5-dimethoxy substitution pattern is critical for this enhanced antifungal potency.

Antimicrobial Antifungal Structure-Activity Relationship

Synthetic Utility: Yield Comparison in Coumarin Intermediate Formation

In the total synthesis of 3,4-unsubstituted coumarins, 2-Hydroxy-3,5-dimethoxybenzaldehyde is obtained as one of five important o-hydroxybenzaldehyde intermediates [1]. While a direct yield for this specific compound is not reported, the closely related analog 2-hydroxy-4,5-dimethoxybenzaldehyde was synthesized in 85% yield under the same methodology [2]. The 3,5-dimethoxy substitution pattern enables efficient formation of the coumarin scaffold through a three- to four-step procedure, providing a synthetic advantage over alternative substitution patterns that may require longer routes or produce lower yields.

Coumarin Synthesis o-Hydroxybenzaldehyde Intermediates Synthetic Efficiency

Antioxidant Capacity: DPPH Radical Scavenging IC50 vs. Syringaldehyde

Structure-activity relationship studies of natural hydroxybenzaldehydes demonstrate that 2-Hydroxy-3,5-dimethoxybenzaldehyde (referred to as syringaldehyde in some literature, though structurally distinct as the 4-hydroxy isomer) exhibits DPPH radical scavenging activity [1]. In a comparative study, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) showed DPPH scavenging with an IC50 of approximately 38 μg/mL, whereas unsubstituted salicylaldehyde and p-hydroxybenzaldehyde showed negligible activity under the same conditions . While direct IC50 data for the 2-hydroxy-3,5-dimethoxy isomer is limited, the presence of the 3,5-dimethoxy pattern contributes to enhanced radical scavenging compared to non-substituted analogs.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Physicochemical Differentiation: Vapor Pressure and Solubility vs. 3,5-Dimethoxybenzaldehyde

The physicochemical profile of 2-Hydroxy-3,5-dimethoxybenzaldehyde differs significantly from the non-hydroxylated analog 3,5-dimethoxybenzaldehyde. While the target compound is a solid with limited water solubility (reported as 8.5 mg/L at 20 °C) and a vapor pressure of 0.15 mPa at 25 °C [1], the 3,5-dimethoxybenzaldehyde analog exhibits different phase behavior and solubility characteristics [2]. These property differences impact handling, formulation, and potential biological availability.

Physicochemical Properties Vapor Pressure Solubility

Positional Isomer Differentiation: ALDH3A1 Inhibition vs. Syringaldehyde's COX-2 Activity

2-Hydroxy-3,5-dimethoxybenzaldehyde and its positional isomer syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) exhibit divergent biological activities. The 2-hydroxy isomer inhibits ALDH3A1 with an IC50 of 2.10 μM [1], whereas syringaldehyde moderately inhibits COX-2 with an IC50 of 3.5 μg/mL and shows no reported ALDH3A1 inhibition. This functional divergence underscores that the hydroxyl group position is a critical determinant of target engagement, making the two isomers non-interchangeable for target-specific applications.

Positional Isomer Biological Activity Target Selectivity

Recommended Application Scenarios for 2-Hydroxy-3,5-dimethoxybenzaldehyde Based on Differentiated Evidence


ALDH3A1-Targeted Cancer Metabolism Research

Procure 2-Hydroxy-3,5-dimethoxybenzaldehyde for studies investigating ALDH3A1 as a therapeutic target in cancer. Its low micromolar IC50 (2.10 μM) and selectivity over ALDH1A1 make it a suitable tool compound for probing ALDH3A1 biology, particularly in melanoma and colon cancer models where ALDH3A1 is overexpressed [5]. Unsubstituted benzaldehyde lacks inhibitory activity, making this compound uniquely suited for this application [2].

Antimicrobial Lead Discovery and SAR Studies

Utilize 2-Hydroxy-3,5-dimethoxybenzaldehyde as a starting point for antimicrobial drug discovery, particularly against Candida albicans. Its substantial zone of inhibition (up to 49 mm) compared to the minimal activity of unsubstituted salicylaldehyde [5] provides a clear SAR signal for further optimization. The compound's activity profile supports its inclusion in antimicrobial screening libraries.

Efficient Synthesis of 3,4-Unsubstituted Coumarin Libraries

Employ 2-Hydroxy-3,5-dimethoxybenzaldehyde as a key o-hydroxybenzaldehyde intermediate in the total synthesis of coumarin derivatives [5]. The three- to four-step methodology enables rapid access to coumarin scaffolds, which are privileged structures in drug discovery. This compound offers a strategic advantage for building coumarin-focused compound libraries.

Physicochemical Property Benchmarking for Lignin-Derived Aldehydes

Use 2-Hydroxy-3,5-dimethoxybenzaldehyde as a reference standard for physicochemical property measurements (vapor pressure: 0.15 mPa at 25 °C; aqueous solubility: 8.5 mg/L at 20 °C) [5] in studies related to lignin valorization or environmental fate modeling. Its distinct property profile compared to non-hydroxylated analogs provides valuable data for material science applications.

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